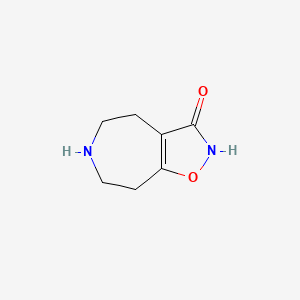
Broussoflavonol B
Vue d'ensemble
Description
Broussoflavonol B (BF-B) is a compound isolated from the stem bark of Broussonetia kazinoki Siebold . It has been shown to inhibit the growth of breast cancer cells . It has also been found to exert anti-pancreatic cancer activity by downregulating FoxM1 .
Molecular Structure Analysis
The molecular formula of this compound is C26H28O7 . Its average mass is 452.496 Da and its monoisotopic mass is 452.183502 Da . The structure of this compound was identified by spectroscopic analyses of NMR, Mass, and IR .Physical And Chemical Properties Analysis
This compound is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Cancer Treatment Potential
Broussoflavonol B, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has shown promising results in cancer treatment research. Studies have demonstrated its efficacy in restricting the growth of estrogen receptor (ER)-negative breast cancer stem-like cells. Notably, this compound exhibited potent growth inhibitory activity on ER-negative breast cancer SK-BR-3 cells and MDA-MB-231 cells at sub-micromolar concentrations, suggesting its potential as a less toxic and more effective targeted therapy for this type of breast cancer. It has been observed to induce cell cycle arrest, induce differentiation of stem-like cells, and reduce levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36 variant (Guo et al., 2013); (Guo et al., 2013).
Anti-inflammatory and Insulin Sensitivity Improvement
This compound has also been studied for its anti-inflammatory effects and potential benefits in improving insulin sensitivity. Research on Broussonetia papyrifera root bark extract, which includes this compound, showed that it can inhibit TNF-α-induced NF-κB transcriptional activity and pro-inflammatory genes’ expression in adipocytes. This inhibition is mediated by activating AMPK, which might contribute to the therapeutic potential of this compound in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).
Potential as a Tyrosinase Inhibitor
Furthermore, this compound has been identified as a tyrosinase inhibitor. This property is significant for its potential use in treating conditions related to enzyme activity, such as certain skin disorders. It was isolated from the chloroform-soluble extract of Broussonetia papyrifera and showed inhibitory activity on mushroom tyrosinase, suggesting its applicability in dermatological treatments (Zheng et al., 2008).
Mécanisme D'action
Target of Action
Broussoflavonol B primarily targets cancer stem cells (CSCs), which are sub-populated cells in the tumor responsible for tumor growth, heterogeneity, relapse, and progression of cancer . It also targets the transcription factor forkhead box M1 (FoxM1), which is overexpressed in many cancers and accelerates cellular proliferation and cancer progression .
Mode of Action
This compound interacts with its targets by down-regulating their expression. It has been shown to down-regulate FoxM1 expression at both the mRNA and protein level . This down-regulation leads to a decrease in the expression of FoxM1 downstream target genes, such as cyclin D1, cyclin B1, and survivin .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the ERK/c-Myc/FoxM1 signaling pathway, which is involved in cell proliferation . By inactivating this pathway, this compound can repress pancreatic cancer cell proliferation .
Result of Action
This compound has been shown to reduce cell proliferation, induce cell cycle arrest, and inhibit cell migration and invasion of human pancreatic cancer PANC-1 cells . These effects are likely due to its interaction with FoxM1 and the subsequent inactivation of the ERK/c-Myc/FoxM1 signaling pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and efficacy . Furthermore, the compound’s action may be influenced by the specific cellular environment, such as the presence of certain signaling molecules or the state of the targeted cells.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVKAWWZXXTJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243991 | |
| Record name | Broussoflavanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99217-70-6 | |
| Record name | Broussoflavanol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broussoflavanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



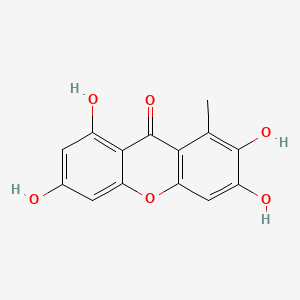
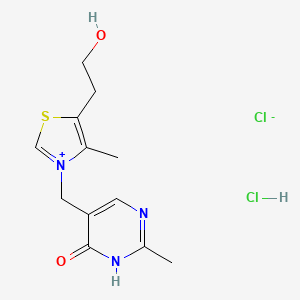
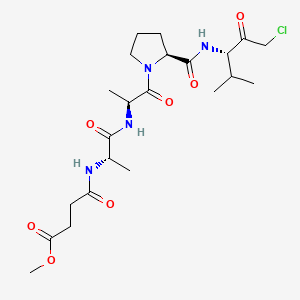
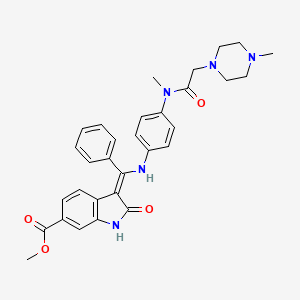
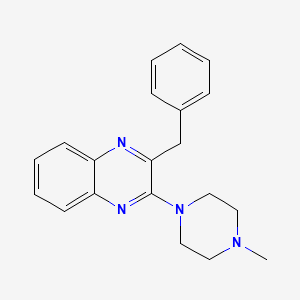
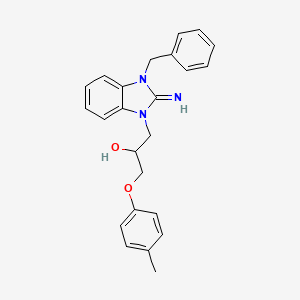
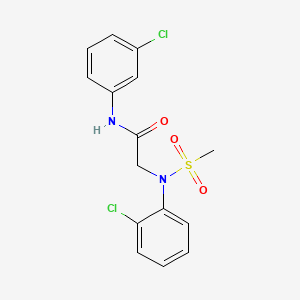
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)

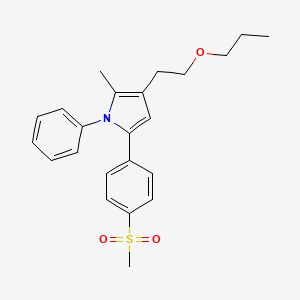
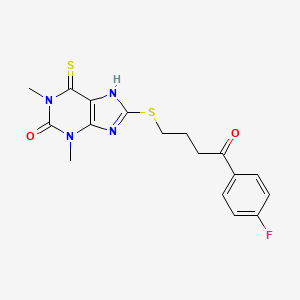
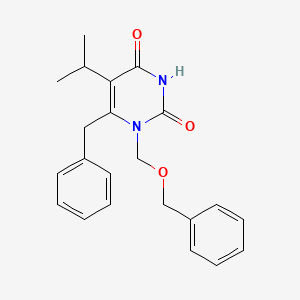
![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)
